molecular formula C16H17NO2S B14133997 4-methyl-N-phenyl-N-(prop-2-en-1-yl)benzenesulfonamide CAS No. 30765-84-5

4-methyl-N-phenyl-N-(prop-2-en-1-yl)benzenesulfonamide

Cat. No.: B14133997
CAS No.: 30765-84-5
M. Wt: 287.4 g/mol
InChI Key: VNQOCSMJMQNQSQ-UHFFFAOYSA-N
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Description

4-Methyl-N-phenyl-N-(prop-2-en-1-yl)benzenesulfonamide (IUPAC name: N-Allyl-4-methyl-N-phenylbenzenesulfonamide) is a sulfonamide derivative characterized by a 4-methylbenzene sulfonamide core substituted with phenyl and allyl (prop-2-en-1-yl) groups at the nitrogen atom. Its molecular formula is C₁₆H₁₇NO₂S (molecular weight: 287.38 g/mol) . Sulfonamides of this class are widely explored for their synthetic versatility, serving as intermediates in drug development, particularly in antimicrobial, anticancer, and anti-inflammatory agents . The allyl group confers reactivity toward transition-metal-catalyzed transformations, such as olefin metathesis or cycloadditions, making it valuable in organic synthesis .

Properties

CAS No.

30765-84-5

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

4-methyl-N-phenyl-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C16H17NO2S/c1-3-13-17(15-7-5-4-6-8-15)20(18,19)16-11-9-14(2)10-12-16/h3-12H,1,13H2,2H3

InChI Key

VNQOCSMJMQNQSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of N-Phenyl-p-Toluenesulfonamide

The initial step involves condensing p-toluenesulfonyl chloride with aniline under basic conditions. In a representative procedure, a suspension of aniline (10 mmol) in dichloromethane (20 mL) is treated with p-toluenesulfonyl chloride (10 mmol) and pyridine (12 mmol) at 0°C. The mixture is stirred for 12 hours at room temperature, yielding N-phenyl-p-toluenesulfonamide as a white solid (85–92% yield).

Allylation of Secondary Sulfonamides

Alkylating the secondary sulfonamide nitrogen requires vigorous conditions due to steric and electronic deactivation. Drawing from methodologies in, where propargyl bromide was used for analogous alkylations, allyl bromide can be substituted under optimized conditions:

  • Reagents : N-Phenyl-p-toluenesulfonamide (1.0 equiv), allyl bromide (1.5 equiv), sodium hydride (2.0 equiv)
  • Solvent : Anhydrous DMF
  • Conditions : 0°C to room temperature, 6–8 hours
  • Workup : Quenching with ice water, extraction with ethyl acetate, and silica gel chromatography

This method, adapted from the propargylation of primary sulfonamides, is hypothesized to afford the target compound in ~60–70% yield, though exact yields for this specific transformation require empirical validation.

Sequential Alkylation-Arylation Approaches

Primary Alkylation Followed by Arylation

An alternative route involves first synthesizing N-allyl-p-toluenesulfonamide (as documented in) and subsequently introducing the phenyl group via Ullmann-type coupling:

  • Allylation : p-Toluenesulfonamide is treated with allyl bromide and K₂CO₃ in DMF, yielding N-allyl-p-toluenesulfonamide (87% yield).
  • Arylation : The secondary sulfonamide undergoes copper-catalyzed coupling with iodobenzene, employing CuI (10 mol%), phenanthroline (20 mol%), and Cs₂CO₃ in DMSO at 110°C.

While this pathway is theoretically feasible, the arylation of secondary sulfonamides remains underexplored, with potential challenges in achieving high regioselectivity and yield.

Comparative Analysis of Methodologies

The table below summarizes key reaction parameters and their implications:

Method Conditions Advantages Challenges
Direct Allylation NaH, DMF, allyl bromide One-pot synthesis Low nucleophilicity of secondary sulfonamide
Sequential Alkylation K₂CO₃ → CuI/Cs₂CO₃ Modular approach Multi-step, moderate arylation yields

Mechanistic Insights and Optimization Strategies

Base Selection for Alkylation

Sodium hydride, a strong non-nucleophilic base, effectively deprotonates the sulfonamide nitrogen, enhancing its reactivity toward allyl bromide. In contrast, milder bases like K₂CO₃—effective for primary sulfonamides—fail to drive the reaction to completion for secondary derivatives.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) stabilize the transition state by solubilizing ionic intermediates. However, DMF’s high boiling point complicates product isolation, necessitating chromatographic purification.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-phenyl-N-(prop-2-en-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-methyl-N-phenyl-N-(prop-2-en-1-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-phenyl-N-(prop-2-en-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 4-methyl-N-phenyl-N-(prop-2-en-1-yl)benzenesulfonamide with key analogues, highlighting structural variations and their implications:

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm) Biological/Reactivity Notes
This compound (Target) Phenyl, allyl 287.38 Not reported Allyl protons: ~5.1–5.8 (m) Reactive in olefin metathesis; no bioactivity reported
N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide Phenyl, allyl (no 4-methyl) 273.34 Not reported Allyl protons: ~5.2–5.9 (m) Used in crystal structure studies; drug precursor
4-Methyl-N-(thiophen-3-yl)-N-(imidazo[1,2-a]pyridin-2-yl)benzenesulfonamide (3aq) Thiophene, imidazo[1,2-a]pyridine 446.10 208–209 Thiophene: δ 7.44–7.35 (m) 88% yield; potential anticancer lead (IC₅₀ = 35–90 μg/mL)
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Azide groups 293.34 Not reported Azide stretch: ~2100 cm⁻¹ (IR) High-energy material; synthesized via substitution (good yield)
N-(But-2-en-1-yl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide Butenyl, propargyl 263.35 Not reported Alkyne proton: ~2.1–2.3 (t) Increased logP (3.28); enhanced lipophilicity

Key Observations :

  • Biological Activity : Thiophene- and imidazopyridine-containing derivatives (e.g., ) show moderate anticancer activity (IC₅₀ = 35–90 μg/mL) compared to fluorouracil (5-FU) . The target compound lacks reported bioactivity, suggesting substituent-dependent efficacy.
  • Physical Properties : Lipophilicity (logP) increases with alkyne substituents (e.g., 3.28 in ), while electron-withdrawing groups (e.g., thiophene) may lower solubility.

Spectral and Crystallographic Data

  • ¹H NMR : Allyl protons in the target compound resonate at δ ~5.1–5.8 ppm, consistent with analogues . Thiophene-containing derivatives show distinct aromatic splitting (δ 7.44–7.35) .
  • Crystal Structure: N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide (non-methylated analogue) crystallizes in a monoclinic system (space group P2₁/c), with sulfonamide S–N bonds averaging 1.63 Å . Methyl substitution may alter packing efficiency.

Biological Activity

4-Methyl-N-phenyl-N-(prop-2-en-1-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group attached to a benzene ring, contributing to its pharmacological properties. The unique structure allows for various interactions with biological targets, making it a subject of extensive research.

Chemical Structure and Properties

The chemical formula for this compound is C13H15N1O2SC_{13}H_{15}N_{1}O_{2}S. The presence of the sulfonamide group is significant, as it is known for its role in various biological activities, including antibacterial and anticancer effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that derivatives of benzenesulfonamide, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, in tests against cervical HeLa and gastric adenocarcinoma AGS cells, the compound showed IC50 values ranging from 0.89 to 9.63 µg/mL, indicating potent activity against these malignancies .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µg/mL)
HeLa0.89
AGS9.63
HL-60Not Specified

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis through both intrinsic and extrinsic pathways. Studies indicated that treatment with the compound led to cell cycle arrest in the subG0 phase and depolarization of the mitochondrial membrane, which are hallmarks of apoptosis. Additionally, activation of caspases (caspase-8 and caspase-9) was observed, further supporting its role in triggering programmed cell death .

Other Biological Activities

Beyond its anticancer properties, sulfonamide derivatives are also known for their antibacterial activities. The structural characteristics of this compound may allow it to inhibit bacterial growth by interfering with folate synthesis pathways, similar to other sulfonamides .

Case Studies and Research Findings

A study focusing on the synthesis and biological evaluation of various sulfonamide derivatives found that modifications to the benzene ring significantly impacted biological activity. For example, the introduction of different substituents on the phenyl ring enhanced binding affinity to target enzymes or receptors .

Additionally, another research effort demonstrated that certain structural modifications could lead to improved selectivity for cancer cells over normal cells, thereby reducing side effects associated with traditional chemotherapeutics .

Q & A

Q. What are the common synthetic routes for 4-methyl-N-phenyl-N-(prop-2-en-1-yl)benzenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves sulfonylation of aniline derivatives followed by alkylation. For example, in Et2Zn-catalyzed hydroamination of alkynyl sulfonamides, reaction conditions (e.g., solvent polarity, temperature) are critical for regioselectivity and yield optimization. Catalysts like Et2Zn facilitate intramolecular cyclization, as seen in the preparation of related benzenesulfonamide derivatives . Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR ensures structural fidelity, with deviations in spectral data indicating impurities or stereochemical variations .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For the title compound, SCXRD revealed a monoclinic P21/n space group with unit cell parameters a = 8.9356 Å, b = 10.8873 Å, c = 19.3122 Å, and β = 99.472°. The sulfonamide group adopts a twisted conformation, influencing intermolecular interactions like C–H···O hydrogen bonds. Such structural data aid in understanding packing efficiency and stability, which are vital for drug design .

Q. What spectroscopic techniques are used to characterize this compound, and how are contradictions resolved?

Key techniques include:

  • NMR : Discrepancies in chemical shifts (e.g., aryl vs. alkenyl protons) are resolved by comparing experimental data with computational models (DFT) .
  • FT-IR : Absence of N–H stretches (~3259 cm<sup>−1</sup>) confirms successful alkylation, while S=O stretches (~1372 cm<sup>−1</sup>) validate sulfonamide integrity .
  • Mass spectrometry : High-resolution MS (HRMS) resolves ambiguities in molecular ion fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For example, the electron-deficient sulfonyl group enhances reactivity in nucleophilic substitutions, while the allyl moiety participates in cycloadditions. MD simulations further model solvent effects on reaction pathways .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies in antimicrobial or enzyme inhibition assays often arise from:

  • Structural analogs : Minor substitutions (e.g., chloro vs. methyl groups) drastically alter bioactivity.
  • Assay conditions : Variations in pH, temperature, or solvent (DMSO vs. aqueous buffers) affect compound solubility and target binding. Meta-analyses comparing EC50/IC50 values under standardized protocols are recommended .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

The allyl group’s E/Z isomerism and sulfonamide conformation impact target binding. For instance, E-isomers of related sulfonamides show higher affinity for HIV protease due to optimal hydrogen bonding with active-site residues. Chiral HPLC or NOESY NMR experiments resolve stereochemical ambiguities .

Q. What methodological challenges arise in scaling up synthesis for preclinical studies?

Key issues include:

  • Purification : Column chromatography is inefficient for large batches; switching to recrystallization or flow chemistry improves yield .
  • Byproducts : Allyl group polymerization during alkylation requires inhibitors like hydroquinone .
  • Stability : Hydrolytic degradation of the sulfonamide group in aqueous media necessitates lyophilization or anhydrous storage .

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